3-fluoro-5-(methylsulfanyl)benzonitrile
Overview
Description
3-fluoro-5-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H6FNS It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a methylthio group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-(methylsulfanyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction, bromination, diazotization, and substitution reactions . The reaction conditions are generally mild, making the process safe and convenient for industrial production.
Industrial Production Methods
For industrial-scale production, the process involves the use of ortho-fluoro benzotrifluoride as the starting material. The method includes nitration to form 3-trifluoromethyl-4-fluoroaniline, followed by bromination and diazotization to yield 3-fluoro-4-trifluoromethyl bromobenzene. Finally, a substitution reaction with cyano groups produces this compound .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
3-fluoro-5-(methylsulfanyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 3-fluoro-5-(methylsulfanyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a methylthio group.
3-Fluoro-5-formylbenzonitrile: Contains a formyl group instead of a methylthio group.
Uniqueness
3-fluoro-5-(methylsulfanyl)benzonitrile is unique due to the presence of both a fluorine atom and a methylthio group on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H6FNS |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-fluoro-5-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H6FNS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 |
InChI Key |
RUXISEQABDKJBR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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